Home > Products > Screening Compounds P142745 > 1-(1,3-benzodioxol-5-ylmethyl)-4-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}piperazine
1-(1,3-benzodioxol-5-ylmethyl)-4-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}piperazine -

1-(1,3-benzodioxol-5-ylmethyl)-4-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}piperazine

Catalog Number: EVT-6208376
CAS Number:
Molecular Formula: C25H28N4O4
Molecular Weight: 448.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1-(1,3-benzodioxol-5-ylmethyl)-4-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}piperazine is a complex organic compound belonging to the piperazine class. It has been explored in scientific research primarily as a potential lead compound for the development of novel therapeutic agents targeting various biological pathways. Notably, it has exhibited activity as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 1 (mGluR1) [ [] ].

Applications

The primary application of 1-(1,3-benzodioxol-5-ylmethyl)-4-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}piperazine identified in the provided papers is its use as a research tool to investigate mGluR1 function [ [] ]. Its ability to potentiate mGluR1 signaling makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes.

WB 4101 ([2-(2,6-Dimethoxyphenoxy)ethylamine, or imidazoline] bearing a 1,4-benzodioxan-2-yl moiety)

Compound Description: WB 4101 is a highly selective α1-adrenoreceptor (α1-AR) antagonist. [ [] ]

Relevance: WB 4101 shares the 1,4-benzodioxane moiety with 1-(1,3-benzodioxol-5-ylmethyl)-4-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}piperazine. Research exploring 1,4-dioxane derivatives as potential α1-AR antagonists was inspired by the structure of WB 4101, aiming to exploit the less conformationally constrained 1,4-dioxane ring for improved interaction with α-AR subtypes. [ [] ]

[] 1,4-Dioxane Nucleus as a Suitable Scaffold for the Characterization of Different Receptor Systems

Idazoxan (1,4-benzodioxan-2-yl moiety with an imidazoline substituent)

Compound Description: Idazoxan is a highly selective α2-adrenoreceptor (α2-AR) antagonist. [ [] ]

Relevance: Idazoxan also features the 1,4-benzodioxane moiety, similar to 1-(1,3-benzodioxol-5-ylmethyl)-4-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}piperazine. Investigations into the use of 1,4-dioxane derivatives as potential α2-AR antagonists were based on the structure of Idazoxan. This research aimed to leverage the flexibility of the 1,4-dioxane ring for enhanced interaction and potential selectivity toward α-AR subtypes. [ [] ]

[] 1,4-Dioxane Nucleus as a Suitable Scaffold for the Characterization of Different Receptor Systems

SLV313 (1-(2,3-dihydro-benzo[1,4]dioxin-5-yl)-4-[5-(4-fluorophenyl)-pyridin-3-ylmethyl]-piperazine)

Compound Description: SLV313 is a novel antipsychotic that activates serotonin 5-hydroxytryptamine (5-HT)1A receptors. It is known to modulate cerebral dopamine and serotonin levels, potentially contributing to improved treatment of negative symptoms and cognitive deficits. [ [] ]

Relevance: SLV313 contains a 2,3-dihydro-benzo[1,4]dioxin-5-yl moiety, making it structurally related to 1-(1,3-benzodioxol-5-ylmethyl)-4-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}piperazine, which also features a dihydrobenzodioxin group. This structural similarity suggests a potential overlap in their pharmacological properties. [ [] ]

[] Contrasting Contribution of 5-Hydroxytryptamine 1A Receptor Activation to Neurochemical Profile of Novel Antipsychotics: Frontocortical Dopamine and Hippocampal Serotonin Release in Rat Brain

SSR181507 ((3-exo)-8-benzoyl-N-(((2S)7-chloro-2,3-dihydro-1,4-benzodioxin-1-yl)methyl)-8-azabicyclo(3.2.1)octane-3-methanamine)

Compound Description: SSR181507 is another novel antipsychotic that activates 5-HT1A receptors. Similar to SLV313, its activation of these receptors is associated with modulation of dopamine and serotonin levels in the brain, suggesting potential benefits in treating negative symptoms and cognitive impairments in psychotic disorders. [ [] ]

Relevance: The presence of the 2,3-dihydro-1,4-benzodioxin moiety in SSR181507 establishes a clear structural relationship with 1-(1,3-benzodioxol-5-ylmethyl)-4-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}piperazine. [ [] ]

[] Contrasting Contribution of 5-Hydroxytryptamine 1A Receptor Activation to Neurochemical Profile of Novel Antipsychotics: Frontocortical Dopamine and Hippocampal Serotonin Release in Rat Brain

3-(2,4-difluorophenyl)-6-{2-[4-(1H-imidazol-1-ylmethyl)phenoxy]ethoxy}-2-phenylpyridine (PPA250)

Compound Description: PPA250 is a potent inhibitor of inducible nitric oxide synthase (iNOS). Its mechanism of action involves disrupting the dimerization of iNOS, which is essential for its activity. PPA250 has shown promising results in animal models, suppressing arthritis development and reducing serum nitric oxide levels. [ [] ]

Relevance: Although PPA250 lacks the benzodioxane or benzodioxole moieties directly, its mechanism of action as an iNOS dimerization inhibitor links it to the exploration of related compounds that target protein-protein interactions. While not directly structurally related to 1-(1,3-benzodioxol-5-ylmethyl)-4-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}piperazine, PPA250 exemplifies the broader concept of targeting protein interactions for therapeutic benefit, which could be relevant in the context of studying the target compound. [ [] ]

[] Inhibitors of the dimerization of inducible nitric-oxide synthase as potential therapeutic agents

N-[(1,3-benzodioxol-5-yl)methyl]-1-[2-(1H-imidazol-1-yl)pyrimidin-4-yl]-4-(methoxycarbonyl)-piperazine-2-acetamide (Compound 2)

Compound Description: Compound 2 is another inhibitor of iNOS dimerization. It has demonstrated the ability to block dimerization by coordinating with the heme group in the iNOS monomer, effectively preventing the formation of the active dimer. This compound also exhibits the ability to reduce serum nitric oxide levels in mice treated with lipopolysaccharide. [ [] ]

Relevance: Compound 2 directly shares the 1,3-benzodioxol-5-ylmethyl moiety with 1-(1,3-benzodioxol-5-ylmethyl)-4-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}piperazine, highlighting the importance of this structural element in its activity. This shared moiety suggests a potential for overlapping pharmacological profiles and reinforces the relevance of studying benzodioxole-containing compounds for their ability to modulate protein-protein interactions. [ [] ]

[] Inhibitors of the dimerization of inducible nitric-oxide synthase as potential therapeutic agents

Properties

Product Name

1-(1,3-benzodioxol-5-ylmethyl)-4-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}piperazine

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methylpyrazol-4-yl]methyl]piperazine

Molecular Formula

C25H28N4O4

Molecular Weight

448.5 g/mol

InChI

InChI=1S/C25H28N4O4/c1-27-15-20(25(26-27)19-3-5-21-24(13-19)31-11-10-30-21)16-29-8-6-28(7-9-29)14-18-2-4-22-23(12-18)33-17-32-22/h2-5,12-13,15H,6-11,14,16-17H2,1H3

InChI Key

VJCGKDZFWWZBIC-UHFFFAOYSA-N

SMILES

CN1C=C(C(=N1)C2=CC3=C(C=C2)OCCO3)CN4CCN(CC4)CC5=CC6=C(C=C5)OCO6

Canonical SMILES

CN1C=C(C(=N1)C2=CC3=C(C=C2)OCCO3)CN4CCN(CC4)CC5=CC6=C(C=C5)OCO6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.